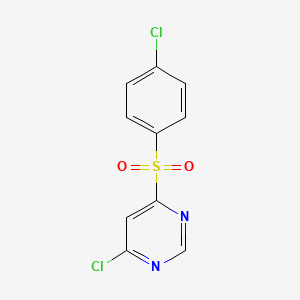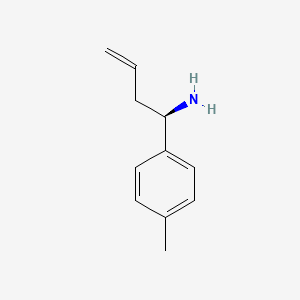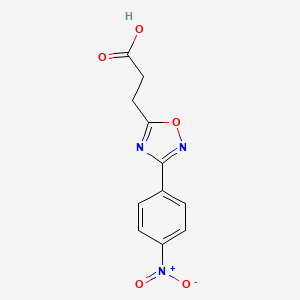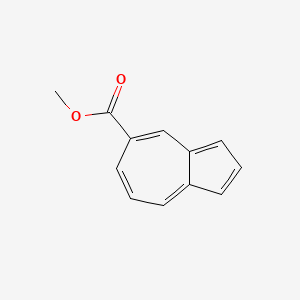
1-Methylcyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylcyclobutanecarboxamide is an organic compound with the molecular formula C₆H₁₁NO It is a derivative of cyclobutanecarboxamide, where a methyl group is attached to the cyclobutane ring
Méthodes De Préparation
1-Methylcyclobutanecarboxamide can be synthesized through several methods. One common synthetic route involves the phase transfer catalysis of simple 1,3-diols, followed by the transformation of a carboxyl group to a methyl group . This method provides good yields and is efficient for producing the cyclobutane skeleton.
In industrial settings, the production of this compound may involve more scalable processes, such as the use of specific catalysts and optimized reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
1-Methylcyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methylcyclobutanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Research into its biological activity and potential therapeutic uses is ongoing.
Medicine: It may have applications in drug development due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-Methylcyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and interactions depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Methylcyclobutanecarboxamide can be compared with other similar compounds, such as N-Methylcyclobutanecarboxamide. While both compounds share a similar core structure, the presence of different functional groups can lead to variations in their chemical properties and applications .
Similar compounds include:
- N-Methylcyclobutanecarboxamide
- Cyclobutanecarboxamide derivatives
These compounds may exhibit different reactivity, stability, and biological activity, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
1-methylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C6H11NO/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3,(H2,7,8) |
Clé InChI |
WTDXUNSUFAVZIX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)

![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)






